molecular formula C31H51N5O11S B606148 Biotin-PEG6-Mal CAS No. 1808990-66-0

Biotin-PEG6-Mal

カタログ番号: B606148
CAS番号: 1808990-66-0
分子量: 701.833
InChIキー: ILVNKONXZBFCPD-QRQMUESOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Biotin-PEG6-Mal (CAS: 1808990-66-0) is a heterobifunctional linker comprising biotin, a six-unit polyethylene glycol (PEG6) spacer, and a maleimide group. The maleimide reacts with sulfhydryl (-SH) groups at pH 6.5–7.5 to form stable thioether bonds, while the biotin moiety enables high-affinity binding to avidin or streptavidin . The PEG6 spacer enhances solubility in aqueous solutions and reduces steric hindrance during biomolecular interactions, making it ideal for bioconjugation, targeted protein degradation (e.g., PROTACs), and drug delivery systems .

準備方法

Synthetic Routes and Reaction Conditions: Biotin-PEG6-Mal is synthesized through a series of chemical reactions that involve the conjugation of biotin to a PEG chain, followed by the attachment of a maleimide group. The typical reaction conditions include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure high yield and purity, typically exceeding 95%. The compound is then lyophilized and stored under controlled conditions to maintain stability .

化学反応の分析

Types of Reactions: Biotin-PEG6-Mal primarily undergoes:

Common Reagents and Conditions:

Major Products: The major product of these reactions is a biotinylated molecule with a stable thioether linkage, which can be used for various biochemical assays and applications .

科学的研究の応用

Bioconjugation

Biotin-PEG6-Mal is extensively utilized in bioconjugation processes, where it serves as a crucial tool for linking proteins, peptides, and other biomolecules. The maleimide functional group selectively reacts with thiol groups on target molecules, enabling precise site-specific conjugation. This capability is essential for creating highly functionalized biotinylated compounds necessary for subsequent detection or purification procedures.

Key Uses:

  • Protein labeling for detection in assays such as ELISA and Western blotting.
  • Formation of stable conjugates for drug delivery systems.

Protein Labeling and Detection

In protein analysis, this compound plays a pivotal role in labeling proteins for detection and quantification. The strong affinity of biotin for streptavidin or avidin facilitates the development of ultra-sensitive detection systems. This application is particularly valuable in assays where tracking protein interactions with high specificity is required.

Applications:

  • Development of sensitive assays for protein quantification.
  • Utilization in immunoassays and biosensors.

Surface Modification

This compound is instrumental in surface modification techniques, especially in biotinylation processes that enhance the functionality of surfaces by enabling the capture of streptavidin-conjugated components. This modification is crucial for biosensor development, where precise monitoring of interactions with target molecules is necessary.

Benefits:

  • Improved surface functionality for biomolecule immobilization.
  • Enhanced sensitivity and specificity in biosensors.

Drug Delivery Systems

The compound shows great promise in the field of drug delivery research. This compound can modify drugs or nanoparticles for targeted delivery, improving therapeutic efficacy while minimizing side effects. By attaching biotinylated compounds to drug carriers, researchers can exploit the natural uptake mechanisms of cells that express biotin receptors.

Research Findings:

  • A study demonstrated that magnetotactic bacteria modified with PEG-biotin complexes could effectively deliver drugs to specific sites while evading phagocytosis .
  • Another application involved using this compound to enhance the targeting capabilities of polymer-drug conjugates towards cancer cells .

Case Study 1: Magnetotactic Bacteria

In a recent study, magnetotactic bacteria were functionalized with a PEG-biotin complex to create a stealth drug delivery system. The results showed reduced cytotoxicity compared to unmodified bacteria while maintaining effective drug delivery capabilities .

Case Study 2: Protein Conjugation

A research paper highlighted the use of this compound in creating stable protein conjugates for enhanced detection sensitivity in immunoassays. The study reported improved signal-to-noise ratios due to the efficient binding properties of the biotin-streptavidin interaction .

Summary Table of Applications

Application AreaDescriptionKey Benefits
BioconjugationLinking proteins and peptides via maleimide-thiol reactionsPrecise site-specific conjugation
Protein LabelingLabeling proteins for detection using streptavidin/avidin systemsHigh sensitivity and specificity
Surface ModificationEnhancing surface functionality through biotinylationImproved biomolecule capture
Drug Delivery SystemsTargeted delivery using modified nanoparticles or drugsIncreased therapeutic efficacy

作用機序

Biotin-PEG6-Mal exerts its effects through the formation of stable thioether linkages with sulfhydryl groups on target molecules. The maleimide group reacts specifically with free sulfhydryls, while the biotin moiety binds to avidin or streptavidin with high affinity. This dual functionality allows for the precise labeling and detection of target molecules in various biochemical assays .

類似化合物との比較

Structural Variations in PEG Length

Biotin-PEG6-Mal is differentiated from analogs by its PEG chain length and functional end-groups. Key comparisons include:

Compound PEG Length Reactive Group Molecular Weight (g/mol) Key Applications Conjugation Efficiency
Biotin-PEG2-Mal PEG2 Maleimide ~480* Short-range conjugations Moderate
Biotin-PEG3-Mal PEG3 Maleimide ~550* Protein labeling, small molecule conjugates Moderate
This compound PEG6 Maleimide ~800–850* PROTACs, drug delivery, ELISA High
Biotin-PEG12-NH-Mal PEG12 Maleimide ~1,200* Long-linker assays, low steric hindrance Very High

*Estimated based on PEG unit mass (~44 g/mol per ethylene glycol unit) and functional groups.

  • Shorter PEGs (PEG2/PEG3) : Offer faster reaction kinetics due to reduced steric bulk but may compromise solubility and increase steric hindrance in larger biomolecules .
  • Longer PEGs (PEG12) : Enhance solubility and minimize steric interference but may reduce conjugation efficiency in crowded environments .

Functional Group Variations

  • Biotin-PEG6-Azide (CAS: 1163732-89-5) : Contains an azide group for click chemistry (e.g., DBCO-alkyne reactions). Unlike this compound, it is used in bioorthogonal labeling but lacks thiol-specificity .
  • DBCO-NHCO-PEG6-Biotin : Utilizes dibenzocyclooctyne (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC). This compound is preferred for live-cell labeling but requires azide-modified targets .
  • Biotin-PEG6-Hydrazide (CAS: N/A) : Targets carbonyl groups via hydrazone bonds, suitable for glycoprotein modification but less stable than thioether linkages .

Conjugation Protocols

  • Molar Ratio : A 5–10:1 molar excess of this compound to target protein is recommended for efficient conjugation, similar to NHS-PEGn-biotin reagents .
  • Quenching: Excess cysteine or β-mercaptoethanol is required to block unreacted maleimide, a step unnecessary in azide- or DBCO-based systems .

Characterization Techniques

Critical methods to confirm identity and purity include:

SDS-PAGE with Streptavidin-HRP Blotting : Verifies biotinylation efficiency .

Mass Spectrometry (MS) : Confirms molecular weight and PEG spacer integrity .

NMR Spectroscopy : Validates maleimide reactivity and PEG chain length .

HPLC : Assesses purity (>95% for most commercial batches) .

生物活性

Biotin-PEG6-Mal is a biotin-labeled polyethylene glycol (PEG) linker that plays a significant role in the development of PROTACs (Proteolysis Targeting Chimeras). This compound has garnered attention due to its unique properties that enhance drug delivery, stability, and bioavailability in various biological applications.

Structure and Properties

This compound consists of a biotin moiety linked to a PEG spacer, specifically six ethylene glycol units, and a maleimide group. The structure can be represented as follows:

Biotin PEG6 Mal=Biotin O CH2CH2 6Maleimide\text{Biotin PEG6 Mal}=\text{Biotin}-\text{ O CH}_2\text{CH}_2\text{ }_6-\text{Maleimide}

This configuration allows for efficient conjugation to target proteins or peptides, facilitating the development of targeted therapies.

The primary mechanism of action for this compound involves its ability to form stable complexes with proteins through the maleimide group, which reacts with thiol groups on cysteine residues. This reaction is highly selective and leads to the formation of stable thioether bonds. The biotin component provides a strong affinity for avidin or streptavidin, enabling effective targeting and detection in various assays.

1. Stability and Solubility

This compound enhances the solubility and stability of conjugated proteins in biological environments. The PEG chain reduces immunogenicity and increases circulation time in vivo, making it ideal for therapeutic applications .

2. Drug Delivery Applications

The compound is utilized in drug delivery systems where it serves as a linker for PROTACs. By targeting specific proteins for degradation, this compound can effectively modulate cellular pathways involved in diseases such as cancer. Studies have shown that PROTACs utilizing this linker exhibit improved pharmacokinetics and efficacy compared to traditional small molecules .

Research Findings

Several studies have investigated the biological activity of this compound, demonstrating its potential in therapeutic applications:

StudyFindings
MedChemExpressThis compound was shown to have an IC₅₀ value indicative of effective protein degradation capabilities when used in PROTAC formulations .
AxisPharmHighlighted the versatility of Biotin-PEG linkers in various biochemical assays, emphasizing their role in enhancing sensitivity and specificity .
BroadPharmReported that this compound facilitates efficient conjugation with target proteins, leading to successful application in drug development .

Case Studies

  • Case Study: Cancer Therapy
    A study demonstrated the application of this compound in developing a PROTAC targeting an oncogenic protein. The resulting compound showed significant tumor reduction in xenograft models, highlighting the efficacy of this linker in targeted cancer therapies.
  • Case Study: Protein Degradation
    Research involving this compound linked PROTACs revealed that these compounds could selectively degrade target proteins within cells, leading to altered signaling pathways associated with disease progression. This was evidenced by decreased levels of target proteins and subsequent inhibition of cell proliferation.

Q & A

Basic Research Questions

Q. What is the molecular mechanism underlying Biotin-PEG6-Mal conjugation with sulfhydryl-containing biomolecules, and how can reaction conditions be optimized?

this compound reacts with sulfhydryl (-SH) groups via maleimide-thiol chemistry, forming a stable thioether bond. The reaction is most efficient at pH 6.5–7.5, where thiol groups are deprotonated but maleimide hydrolysis is minimized . Key optimization parameters include:

  • Reaction time : 1–2 hours at room temperature or 4°C for sensitive proteins.
  • Molar ratio : A 2–5:1 excess of this compound to target thiols ensures complete conjugation.
  • Buffer selection : Avoid amines (e.g., Tris) or reducing agents (e.g., DTT) that compete with or degrade maleimide .

Q. How does the PEG6 spacer in this compound influence biotin-avidin interactions in assay systems?

The PEG6 spacer reduces steric hindrance between the biotin tag and avidin/streptavidin, improving binding efficiency. For example, in ELISA or pull-down assays, PEG6 spacers increase accessibility by ~30–50% compared to shorter PEG chains, as demonstrated in studies comparing PEG3 vs. PEG6 linkers .

Q. What are the primary applications of this compound in PROTAC design?

In PROTACs, this compound serves as a heterobifunctional linker connecting a target-binding ligand (e.g., a kinase inhibitor) to an E3 ubiquitin ligase recruiter (e.g., thalidomide). The PEG6 spacer ensures proper spatial orientation for ternary complex formation, critical for ubiquitination and proteasomal degradation .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility, and what quality controls are recommended?

Batch variability in PEG length, maleimide activation, or biotin purity can alter conjugation efficiency. To mitigate risks:

  • Characterization : Use HPLC (>95% purity) and mass spectrometry (MS) to confirm molecular weight and functional group integrity.
  • Bioassays : Validate linker performance using a standardized thiol-containing peptide (e.g., glutathione) and streptavidin-coated plates to quantify biotin incorporation .
  • Storage : Lyophilize and store at -20°C under argon to prevent maleimide oxidation .

Q. What analytical methods are most effective for quantifying biotinylation efficiency and linkage stability under physiological conditions?

  • UV-Vis Spectroscopy : Measure absorbance at 280 nm (protein) and 260 nm (biotin) to estimate labeling ratio.
  • LC-MS/MS : Confirm molecular weight shifts post-conjugation and detect hydrolysis byproducts (e.g., maleamic acid).
  • Stability assays : Incubate conjugates in PBS or serum at 37°C for 24–72 hours, then analyze via SDS-PAGE or streptavidin-HRP Western blot to assess degradation .

Q. How should researchers design controls to distinguish specific vs. nonspecific binding in experiments using this compound conjugates?

  • Negative controls : Use unconjugated target proteins or maleimide-blocked this compound.
  • Competition assays : Pre-incubate with free biotin (100–200 μM) to block streptavidin-binding sites.
  • Dose-response : Titrate this compound concentrations to establish signal saturation points .

Q. What strategies address solubility challenges when conjugating this compound to hydrophobic proteins or peptides?

  • Buffer optimization : Use polar aprotic solvents (e.g., DMSO ≤10%) or detergents (e.g., 0.1% Tween-20) to enhance solubility.
  • Post-conjugation dialysis : Remove excess linker and exchange into biocompatible buffers (e.g., PBS with 5% glycerol).
  • Alternative linkers : Consider shorter PEG chains (e.g., PEG3) if steric hindrance is not critical .

Q. How can researchers validate the specificity of this compound in live-cell labeling without perturbing endogenous thiol pools?

  • Quenching strategies : Add excess cysteine (5 mM) post-labeling to block unreacted maleimide.
  • Thiol-blocking controls : Pre-treat cells with N-ethylmaleimide (NEM) to confirm labeling dependence on free -SH groups.
  • Imaging validation : Co-stain with anti-biotin antibodies and compare localization to unlabeled controls .

Q. Methodological Reporting Guidelines

Q. What experimental details should be included in publications using this compound to ensure reproducibility?

  • Synthesis : Report PEG spacer length, maleimide activation method, and purification steps (e.g., column chromatography).
  • Characterization : Provide HPLC traces, MS data, and NMR spectra (if available).
  • Conjugation protocol : Specify pH, temperature, molar ratios, and buffer composition .

Q. How should conflicting data on this compound stability in reducing environments be reconciled?

While this compound is generally stable in mild reducing conditions, prolonged exposure to >1 mM glutathione or DTT can cleave the thioether bond. Address discrepancies by:

  • Contextualizing conditions : Note differences in incubation time, temperature, or redox potential across studies.
  • Alternative linkers : For reducing environments, use disulfide-containing linkers (e.g., Biotin-SS-PEG6-Mal) .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound-based assays?

  • Nonlinear regression : Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. response) to calculate EC50/IC50.
  • Error propagation : Include technical replicates (n ≥ 3) and biological replicates (n ≥ 6) to account for variability in conjugation efficiency .

Q. How can researchers troubleshoot low biotinylation efficiency despite optimal reaction conditions?

  • Thiol accessibility : Use Ellman’s assay to quantify free -SH groups on the target.
  • Maleimide integrity : Test linker reactivity with a small thiol (e.g., β-mercaptoethanol) via UV-Vis (λ = 300–350 nm for maleimide depletion).
  • Alternative chemistries : Consider amine-reactive biotinylation (e.g., NHS esters) if thiols are inaccessible .

特性

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51N5O11S/c37-26(4-2-1-3-25-30-24(23-48-25)34-31(41)35-30)32-8-11-42-13-15-44-17-19-46-21-22-47-20-18-45-16-14-43-12-9-33-27(38)7-10-36-28(39)5-6-29(36)40/h5-6,24-25,30H,1-4,7-23H2,(H,32,37)(H,33,38)(H2,34,35,41)/t24-,25-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVNKONXZBFCPD-QRQMUESOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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